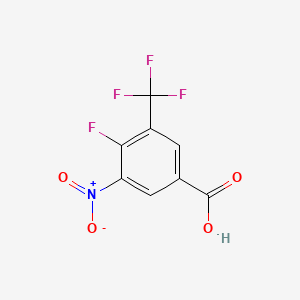

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZRYPKVIJEHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641021 | |

| Record name | 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878572-17-9 | |

| Record name | 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878572-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a nitro group, and a trifluoromethyl group, impart distinct electronic properties and potential for diverse chemical modifications. This makes it a valuable building block for the synthesis of novel bioactive molecules, particularly in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to cream-colored powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 878572-17-9 | [1] |

| Molecular Formula | C₈H₃F₄NO₄ | [1] |

| Molecular Weight | 253.11 g/mol | [1] |

| Melting Point | 118.0-128.0 °C | [1] |

| Appearance | White to cream powder | [1] |

| Purity | ≥96.0% (Silylated GC) | [1] |

| Solubility | Soluble in DMSO, slightly soluble in aqueous base. |

Synthesis

A plausible synthetic route is the nitration of 4-fluoro-5-(trifluoromethyl)benzoic acid. This reaction would typically be carried out using a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, under controlled temperature conditions.

A general procedure for the nitration of a similar compound, 4-fluorobenzoic acid, involves the following steps[2][3]:

-

Dissolving the starting benzoic acid derivative in concentrated sulfuric acid at a low temperature (e.g., in an ice bath).

-

Slowly adding a nitrating agent (e.g., potassium nitrate or concentrated nitric acid) to the solution while maintaining the low temperature.

-

Allowing the reaction to proceed, often with stirring overnight at room temperature.

-

Quenching the reaction by pouring the mixture onto crushed ice.

-

Isolating the solid product by filtration, followed by washing with water.

-

Drying the product to obtain the desired nitrobenzoic acid derivative.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and the ratio of reagents, would need to be optimized for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in publicly accessible databases. However, predicted spectral data can provide insights into its structural characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the fluorine, nitro, and trifluoromethyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the trifluoromethyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

A broad O-H stretching band for the carboxylic acid group, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

C-N stretching vibrations for the nitro group.

-

C-F stretching vibrations for the fluoro and trifluoromethyl groups.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be influenced by the stability of the resulting ions and can provide further structural information. For aromatic nitro compounds, characteristic fragmentation patterns are often observed.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly for the creation of libraries of compounds for drug discovery. The presence of multiple functional groups allows for a variety of chemical transformations.

Synthesis of Benzimidazoles

One of the key applications of this compound and its structural analogs is in the synthesis of benzimidazole derivatives.[4] Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5]

The synthesis of benzimidazoles from this compound would typically involve a multi-step process:

-

Reduction of the nitro group: The nitro group can be reduced to an amino group to form an ortho-phenylenediamine derivative.

-

Cyclization: The resulting diamine can then be cyclized with a variety of reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system.

The workflow for this synthetic transformation is illustrated in the following diagram:

The diverse substitution patterns possible on the benzimidazole core, derived from the initial benzoic acid, allow for the fine-tuning of the pharmacological properties of the final compounds.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the known reactivity of similar compounds suggest its utility in the synthesis of a wide range of potentially bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 2. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. ossila.com [ossila.com]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS 878572-17-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, safety information, and its potential applications in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom, a nitro group, and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 878572-17-9 | N/A |

| Molecular Formula | C₈H₃F₄NO₄ | N/A |

| Molecular Weight | 253.11 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 120-123 °C | [1] |

| Solubility | Soluble in DMSO and aqueous base (slightly) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic nitration of 4-fluoro-5-(trifluoromethyl)benzoic acid. The following protocol is a representative procedure based on established methods for the nitration of similar fluorinated benzoic acids.

Experimental Protocol: Nitration of 4-Fluoro-5-(trifluoromethyl)benzoic acid

Materials:

-

4-Fluoro-5-(trifluoromethyl)benzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C using an ice bath.

-

Addition of Starting Material: Slowly add 4-fluoro-5-(trifluoromethyl)benzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains low.

-

Nitration: Slowly add a nitrating agent (either fuming nitric acid or a portion-wise addition of potassium nitrate) to the reaction mixture via the dropping funnel. Maintain the temperature between 0-10 °C throughout the addition to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any residual acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Applications in Drug Discovery and Organic Synthesis

Substituted nitrobenzoic acids are versatile intermediates in the pharmaceutical industry. The functional groups on this compound offer multiple avenues for chemical modification:

-

The Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, allowing for the coupling with various amines, alcohols, and other nucleophiles.

-

The Nitro Group: Can be readily reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and the synthesis of heterocyclic systems.

-

The Aromatic Ring: The fluorine and trifluoromethyl groups are known to enhance the metabolic stability and binding affinity of drug candidates. The fluorine atom can also serve as a handle for nucleophilic aromatic substitution reactions.

This trifunctional building block is particularly useful in the synthesis of:

-

Heterocyclic Compounds: It is a precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in many biologically active compounds.

-

Active Pharmaceutical Ingredients (APIs): Its derivatives have potential applications as anti-inflammatory, analgesic, antimicrobial, and antitumor agents.

Safety Information

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and a summary of relevant quantitative data.

Core Synthesis Pathway

The synthesis of this compound is achieved through the electrophilic nitration of 3-Fluoro-5-(trifluoromethyl)benzoic acid. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups on the aromatic ring directs the incoming nitro group to the C4 position, yielding the desired product.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-5-(trifluoromethyl)benzoic acid | Commercially available |

| Reagents | Fuming Nitric Acid, Sulfuric Acid | Standard laboratory grade |

| Reaction Temperature | 0 - 35 °C | Based on analogous reactions of deactivated benzoic acids. |

| Reaction Time | 3 hours | Based on analogous reactions of deactivated benzoic acids. |

| Yield | ~92% | Estimated based on the nitration of 3-trifluoromethylbenzoic acid, which yields 92% of the product. |

| Purity | >97% | Achievable with standard purification techniques. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

3-Fluoro-5-(trifluoromethyl)benzoic acid

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Ethyl Acetate

-

Water (deionized)

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 880 mL of concentrated sulfuric acid.

-

To the cooled sulfuric acid, slowly add 203.4 g of 3-Fluoro-5-(trifluoromethyl)benzoic acid while stirring to ensure complete dissolution.

-

-

Nitration:

-

Slowly add 210 mL of 90% fuming nitric acid to the reaction mixture via a dropping funnel over a period of 1 hour, maintaining the internal temperature at 0 °C.

-

After the addition is complete, warm the mixture to 35 °C and continue stirring for 3 hours.

-

-

Work-up and Isolation:

-

Slowly pour the reaction mixture onto approximately 1 kg of crushed ice in a large beaker with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with 500 mL of cold water.

-

-

Purification:

-

Dissolve the crude product in 500 mL of ethyl acetate.

-

Wash the ethyl acetate solution with water and then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound, as a white powder.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

The addition of nitric acid to sulfuric acid is an exothermic process and should be done slowly and with cooling to control the temperature.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Step-by-step workflow for the synthesis of the target compound.

An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid: Structure, Properties, and Application in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry. It details its chemical structure, IUPAC name, physicochemical properties, and its application in the synthesis of potent kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a benzoic acid core substituted with three key functional groups: a fluorine atom, a nitro group, and a trifluoromethyl group.

IUPAC Name: this compound

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄NO₄ | [1] |

| Molecular Weight | 253.11 g/mol | [1] |

| Appearance | White to cream powder/solid | [2] |

| Melting Point | 118-128 °C | [2] |

| SMILES | O=C(O)c1cc(C(F)(F)F)c(F)c(c1)--INVALID-LINK--=O | [2] |

| InChI Key | XCZRYPKVIJEHSU-UHFFFAOYSA-N | [2] |

Role in the Synthesis of IRAK-4 Inhibitors

This compound is a valuable starting material in the synthesis of complex heterocyclic molecules with potential therapeutic applications. A significant application is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and inflammation. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.

The synthesis of potent IRAK-4 inhibitors often involves a multi-step process where the substituted benzoic acid core of the target molecule provides a scaffold for further chemical modifications.

Experimental Protocols

General Protocol for Nitration of a Fluorinated Benzoic Acid Derivative:

-

Reaction Setup: A solution of the fluorinated benzoic acid starting material is prepared in a suitable solvent, typically a strong acid like concentrated sulfuric acid, in a reaction vessel equipped with a stirrer and cooling system.

-

Addition of Nitrating Agent: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.

-

Work-up: Once the reaction is complete, the reaction mixture is carefully poured onto crushed ice to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure nitro-substituted product.

Experimental Workflow for IRAK-4 Kinase Inhibition Assay:

Compounds synthesized using this compound as a starting material are typically evaluated for their ability to inhibit IRAK-4 kinase activity. A common method is a biochemical assay that measures the phosphorylation of a substrate by the IRAK-4 enzyme.

Caption: A generalized experimental workflow for an in vitro IRAK-4 kinase inhibition assay.

Signaling Pathway Context

The therapeutic potential of IRAK-4 inhibitors stems from their ability to modulate the inflammatory signaling cascade. The following diagram illustrates the canonical TLR/IL-1R signaling pathway and the central role of IRAK-4, which is the target of inhibitors synthesized from this compound.

Caption: The TLR/IL-1R signaling pathway highlighting the central role of IRAK-4 as a therapeutic target.

By inhibiting the kinase activity of IRAK-4, compounds derived from this compound can block the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines. This mechanism of action makes them attractive candidates for the treatment of a range of inflammatory and autoimmune diseases.[3]

References

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel fluoro-substituted benzimidazole derivatives with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2024020522A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]

physical and chemical characteristics of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, a key intermediate in modern synthetic chemistry. This document consolidates available data on its properties, outlines plausible experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation and characterization. The information is intended to support researchers and professionals in drug discovery and development by providing a detailed understanding of this compound.

Chemical and Physical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, imparts unique electronic properties that make it a valuable building block in the synthesis of complex organic molecules.

General Information

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 878572-17-9 | [1] |

| Molecular Formula | C₈H₃F₄NO₄ | [1] |

| Molecular Weight | 253.11 g/mol | [1] |

| Appearance | White to cream powder | [1] |

| Form | Solid | [1] |

Physical Properties

| Property | Value | Notes |

| Melting Point | 118.0-128.0 °C | [1] |

| Boiling Point | Not experimentally determined. Predicted to be high due to molecular weight and polarity. | N/A |

| Density | Not experimentally determined. | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in aqueous base. | [2] |

| pKa | Not experimentally determined. Expected to be a strong acid due to the presence of electron-withdrawing groups. For comparison, the pKa of 4-Fluorobenzoic acid is 4.14.[3] | N/A |

Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and analysis of this compound, based on established methods for similar compounds.

Proposed Synthesis

This proposed synthesis is adapted from procedures for the nitration of fluorinated benzoic acids.[4][5]

3.1.1. Materials and Reagents

-

4-Fluoro-3-(trifluoromethyl)benzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Hexane

-

Ethyl Acetate

3.1.2. Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 4-Fluoro-3-(trifluoromethyl)benzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Prepare a mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture) and cool it to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly over crushed ice.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate solvent system.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on standard methods for the analysis of substituted nitrobenzoic acids.[6][7]

3.2.1. Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

3.2.2. Sample Preparation

-

Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is based on general procedures for the NMR analysis of fluorinated and nitrated aromatic compounds.

3.3.1. Instrumentation

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).

-

Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

3.3.2. Procedure

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of the deuterated solvent.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature.

-

Process the spectra using appropriate software. The expected ¹H NMR spectrum would show signals in the aromatic region, and the ¹⁹F NMR would show signals corresponding to the CF₃ and the aromatic fluorine.

Safety Information

This compound is an irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel compounds for various applications, including pharmaceuticals. This guide provides a foundational understanding of its properties and outlines reliable methods for its synthesis and characterization. The provided protocols, while based on analogous compounds, offer a robust starting point for researchers. Further experimental validation of the physical properties and optimization of the synthetic and analytical methods are encouraged.

References

- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]

- 5. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid molecular weight and formula

An In-depth Technical Guide to 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates a fluorine atom, a nitro group, and a trifluoromethyl group, making it a valuable building block in the synthesis of complex organic molecules.

| Property | Value |

| Molecular Formula | C₈H₃F₄NO₄ |

| Molecular Weight | 253.11 g/mol |

| CAS Number | 878572-17-9 |

| Appearance | White to cream powder |

| Melting Point | 118.0-128.0 °C |

| Purity | Typically ≥96.0% (by titration) |

Applications in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are common in pharmacologically active compounds. Organofluorine compounds, particularly those with trifluoromethyl groups, are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity. The presence of nitro and fluoro groups on the benzoic acid core provides reactive sites for further chemical modifications, making it a versatile precursor for:

-

Synthesis of Novel Heterocycles: The arrangement of the substituents makes it an ideal starting material for creating complex heterocyclic systems, which are foundational structures in many drug candidates.

-

Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in screening libraries for identifying new drug leads.

-

Development of Active Pharmaceutical Ingredients (APIs): Similar fluorinated and nitrated benzoic acid derivatives are used in the synthesis of APIs. For instance, related compounds are precursors to benzimidazoles, a class of molecules with a wide range of biological activities.

Hypothetical Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation from a commercially available starting material.

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols

General Synthetic Procedure (Hypothetical)

A representative, though hypothetical, protocol for the synthesis of the title compound is detailed below, based on standard organic chemistry transformations.

-

Reaction Setup: To a cooled (0-5 °C) solution of the starting material, 4-fluoro-3-(trifluoromethyl)benzoic acid, in concentrated sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

-

Workup: Upon completion, the reaction mixture is carefully poured over crushed ice to quench the reaction. The resulting precipitate is collected by filtration.

-

Purification: The crude solid is then purified, typically by recrystallization from an appropriate solvent system, to yield the final product.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.[1]

-

Skin and Eye Contact: Causes skin and serious eye irritation.[1] In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

solubility profile of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on the compound's chemical structure, summarizes available qualitative data, and offers a detailed experimental protocol for determining its solubility in various solvents.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure incorporates several functional groups that significantly influence its physicochemical properties, including its solubility. The molecule consists of a benzoic acid core, which is functionalized with a fluorine atom, a nitro group, and a trifluoromethyl group.

-

Carboxylic Acid Group (-COOH): A polar, acidic group capable of hydrogen bonding. It allows the molecule to form salts with bases, drastically increasing aqueous solubility.

-

Aromatic Ring: A nonpolar, hydrophobic component.

-

Trifluoromethyl Group (-CF3): A highly lipophilic and electron-withdrawing group that increases solubility in nonpolar solvents and enhances metabolic stability.[1][2]

-

Nitro Group (-NO2): A strongly polar and electron-withdrawing group.[3]

-

Fluorine Atom (-F): An electronegative atom that can increase lipophilicity.[4]

The overall solubility of the molecule is a balance between the hydrophilic nature of the carboxylic acid and nitro groups and the hydrophobic nature of the aromatic ring and the trifluoromethyl group.

Solubility Data

Quantitative solubility data for this specific compound is scarce. The table below summarizes the qualitative information available from chemical suppliers.

Table 1: Reported Qualitative Solubility Data

| Solvent/Solution | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | ChemicalBook[5] |

| Aqueous Base | Slightly Soluble | ChemicalBook[5] |

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the influence of the compound's functional groups, a predicted solubility profile in common laboratory solvents is presented below.[6] These predictions serve as a guideline for solvent selection in experimental settings.

Table 2: Predicted Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The large hydrophobic aromatic ring and -CF3 group outweigh the polarity of the -COOH and -NO2 groups. |

| Methanol, Ethanol | Soluble | Alcohols can hydrogen bond with the carboxylic acid and solvate both polar and nonpolar parts of the molecule. | |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are highly polar and effectively solvate the polar nitro and carboxylic acid groups. |

| Acetone | Moderately Soluble | Acetone is a good solvent for many organic acids. | |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO/DMF, may be a weaker solvent for this compound. | |

| Nonpolar | Toluene, Hexane | Insoluble | The highly polar functional groups (-COOH, -NO2) prevent dissolution in nonpolar solvents. |

| Diethyl Ether | Sparingly Soluble | The ether's slight polarity might allow for minimal dissolution. | |

| Aqueous Solutions | 5% Sodium Hydroxide (NaOH) | Soluble | The acidic -COOH group reacts to form a highly polar and water-soluble sodium carboxylate salt. |

| 5% Sodium Bicarbonate (NaHCO3) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate. | |

| 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and will remain in its protonated, less soluble form in an acidic solution. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method, often referred to as the "shake-flask method," is considered the gold standard for determining thermodynamic equilibrium solubility.[2][7]

Objective: To determine the qualitative and quantitative solubility of the target compound in a range of selected solvents.

Materials:

-

This compound

-

Scintillation vials or test tubes with screw caps

-

Selection of solvents (e.g., Water, Methanol, DMSO, Toluene, 5% NaOH)

-

Vortex mixer and/or orbital shaker

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation:

-

Label a series of vials, one for each solvent to be tested.

-

Accurately weigh an excess amount of the solid compound into each vial. An excess is critical to ensure a saturated solution is formed. A starting point could be 10-20 mg of solute per 1 mL of solvent.

-

-

Equilibration:

-

Add a precise volume of the selected solvent to each vial (e.g., 1 mL).

-

Securely cap the vials.

-

Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. Constant agitation ensures maximum contact between the solute and solvent. The pH of the suspension should be checked at the beginning and end of the experiment, especially for aqueous solutions.[2]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a period to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, labeled vial. This step is crucial to remove all undissolved solid particles.

-

-

Analysis (Qualitative):

-

For a simple qualitative assessment, observe the vials after the equilibration period. If the compound has completely dissolved, it is considered "soluble." If a significant portion remains undissolved, it is "sparingly soluble" or "insoluble."

-

-

Analysis (Quantitative):

-

Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample using a suitable analytical method like HPLC-UV.

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent (e.g., in mg/mL or mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: General workflow for determining the solubility of a solid organic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to the Reactivity and Stability of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, with CAS Number 878572-17-9, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring a carboxylic acid, a nitro group, a fluorine atom, and a trifluoromethyl group, imparts a distinct profile of reactivity and stability. This guide provides a comprehensive overview of the known and predicted chemical properties of this molecule, including its reactivity towards nucleophilic substitution and reduction, its expected acidity, and its stability under various conditions. Detailed experimental protocols for its synthesis and potential transformations are proposed based on established methodologies for analogous compounds. This document aims to serve as a critical resource for researchers leveraging this versatile building block in the design and synthesis of novel therapeutic agents and functional materials. The incorporation of fluorine and trifluoromethyl groups can enhance lipophilicity and metabolic stability in drug candidates.[4][5]

Chemical and Physical Properties

The physicochemical properties of this compound are tabulated below. While experimental data for this specific molecule is limited, known values are provided, supplemented by predicted data and information from closely related analogs.

| Property | Value | Source/Notes |

| CAS Number | 878572-17-9 | [1][3] |

| Molecular Formula | C₈H₃F₄NO₄ | [1][3] |

| Molecular Weight | 253.11 g/mol | [2] |

| Appearance | White to cream powder | [3] |

| Melting Point | 118.0-128.0 °C | [3] |

| pKa | Predicted to be < 3.5 | Based on the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. For comparison, the pKa of 3-nitro-5-(trifluoromethyl)benzoic acid is not explicitly stated, but related fluorinated benzoic acids have pKa values significantly lower than benzoic acid (4.2). |

| Solubility | Soluble in many organic solvents | General property of similar aromatic carboxylic acids. |

| Purity | ≥96.0% (Silylated GC), ≥96.0 to ≤104.0% (Aqueous acid-base Titration) | [3] |

Predicted Spectral Data:

-

¹H NMR: Two aromatic protons would be expected in the downfield region (δ 8.0-9.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with the fluorine atom. The carboxylic acid proton would appear as a broad singlet at a chemical shift greater than 10 ppm.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxylic acid carbonyl carbon would be in the range of 165-170 ppm. The aromatic carbons would appear between 120-150 ppm, with the carbons attached to the electron-withdrawing groups (NO₂, CF₃, F) showing characteristic chemical shifts and coupling constants (J-C-F). The trifluoromethyl carbon would appear as a quartet.

-

¹⁹F NMR: Two signals would be expected: one for the aromatic fluorine and a second for the trifluoromethyl group.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), C-F stretching bands (1100-1300 cm⁻¹), and asymmetric and symmetric N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹, respectively).[9]

Reactivity Profile

The reactivity of this compound is dictated by its four functional groups. The interplay of their electronic effects creates a molecule with several reactive sites.

Acidity of the Carboxylic Acid Group

The presence of three strong electron-withdrawing groups (fluoro, nitro, and trifluoromethyl) on the aromatic ring significantly increases the acidity of the carboxylic acid group compared to benzoic acid. These groups stabilize the resulting carboxylate anion through inductive effects, facilitating the deprotonation of the carboxylic acid. This enhanced acidity is an important consideration in reactions involving base-mediated processes.

Nucleophilic Aromatic Substitution (SNA)

The aromatic ring is highly activated towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups, positioned ortho and para to the fluorine atom, makes the carbon atom attached to the fluorine highly electrophilic. This facilitates the attack of nucleophiles and subsequent displacement of the fluoride ion, which is a good leaving group in this context. This reactivity is a key feature for the synthetic utility of this compound, allowing for the introduction of a wide range of substituents.

Caption: Generalized workflow for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. A variety of reducing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl).

Caption: Workflow for the reduction of the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to an acyl chloride. These reactions provide pathways for conjugating this molecule to other chemical entities, which is particularly relevant in the context of drug development and materials science.

Stability

While specific studies on the thermal stability of this compound are not available in the searched literature, some general predictions can be made based on its structure. The compound is expected to be a crystalline solid with a relatively high melting point, suggesting good thermal stability under normal storage conditions. However, like many nitroaromatic compounds, it may be susceptible to decomposition at elevated temperatures. It is recommended to store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not explicitly available. However, based on established procedures for structurally similar compounds, the following protocols can be proposed.

Proposed Synthesis of this compound

A plausible synthetic route would involve the nitration of a suitable precursor, such as 4-fluoro-3-(trifluoromethyl)benzoic acid.

Reaction: Nitration of 4-fluoro-3-(trifluoromethyl)benzoic acid.

Reagents and Equipment:

-

4-fluoro-3-(trifluoromethyl)benzoic acid

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 4-fluoro-3-(trifluoromethyl)benzoic acid with stirring.

-

Once the starting material is fully dissolved, add fuming nitric acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed workflow for the synthesis of the title compound.

Protocol for Nucleophilic Aromatic Substitution

Reaction: Reaction with a generic nucleophile (e.g., an amine).

Reagents and Equipment:

-

This compound

-

Amine nucleophile

-

A suitable base (e.g., K₂CO₃ or Et₃N)

-

A polar aprotic solvent (e.g., DMF or DMSO)

-

Round-bottom flask with a magnetic stirrer and condenser

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine nucleophile and the base.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific reports on the use of this compound in drug development, its structural motifs are prevalent in many active pharmaceutical ingredients (APIs). The presence of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability. The nitro group can be a key pharmacophore or a precursor to an amino group for further derivatization.

This compound is a valuable building block for the synthesis of libraries of compounds for high-throughput screening. Its reactivity allows for the facile introduction of diversity at the position of the fluorine atom and through modifications of the carboxylic acid and nitro groups. A related compound, 4-Fluoro-3-nitrobenzoic acid, is a known precursor for the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities.

Caption: Potential role in a drug discovery workflow.

Safety Information

This compound is classified as an irritant.[2]

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its densely functionalized aromatic ring offers multiple sites for modification, enabling the creation of diverse molecular architectures. While specific experimental data on this compound is limited, its properties and reactivity can be reliably inferred from the behavior of analogous structures. This guide provides a foundational understanding of its chemical nature, offering valuable insights for researchers seeking to exploit its synthetic potential. Further experimental investigation into its properties and reactivity is warranted to fully unlock its utility in the development of novel functional molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unlocking New Frontiers in Drug Discovery: Potential Research Areas for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic Acid

For Immediate Release

Shanghai, China – December 28, 2025 – The highly functionalized aromatic compound, 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, is emerging as a versatile building block for the synthesis of novel therapeutic agents. This in-depth technical guide explores its chemical properties, reactivity, and potential applications, providing a roadmap for researchers, scientists, and drug development professionals to unlock its full potential in medicinal chemistry.

With its unique combination of a carboxylic acid, a nitro group, a fluorine atom, and a trifluoromethyl group, this compound offers a rich scaffold for chemical modification and the development of a diverse range of bioactive molecules. The presence of the trifluoromethyl group is particularly noteworthy, as it is known to enhance key drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 878572-17-9 | [2] |

| Molecular Formula | C₈H₃F₄NO₄ | [2] |

| Molecular Weight | 253.11 g/mol | |

| Appearance | White to cream powder | [2] |

| Melting Point | 118.0-128.0 °C | [2] |

| Assay (Silylated GC) | ≥96.0% | [2] |

| Assay (Aqueous acid-base Titration) | ≥96.0 to ≤104.0% | [2] |

Core Reactivity and Synthetic Potential

The strategic arrangement of functional groups on the benzene ring dictates the reactivity of this compound, making it a valuable precursor for a variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The two primary avenues for chemical modification are nucleophilic aromatic substitution of the fluorine atom and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro and trifluoromethyl groups at the ortho and para positions, respectively. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted benzoic acid derivatives.

Nitro Group Reduction

The nitro group can be readily reduced to an amine functionality, opening up another dimension for chemical diversification. The resulting aniline derivative is a key intermediate for the synthesis of various fused heterocyclic systems, such as benzimidazoles, which are known to possess a broad spectrum of biological activities including antimicrobial, antipsychotic, and antihistaminic properties.

Potential Research Areas and Drug Discovery Applications

The unique structural features of this compound make it an attractive starting material for several promising research avenues in drug discovery.

Development of Novel Antimicrobial Agents

The synthesis of substituted benzimidazoles and other nitrogen-containing heterocycles from this benzoic acid derivative presents a significant opportunity for the discovery of new antimicrobial agents. The trifluoromethyl group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy against a range of bacterial and fungal pathogens.

Kinase Inhibitors for Oncology

The substituted aniline core, accessible through nitro reduction, is a common feature in many kinase inhibitors used in cancer therapy. The fluorine and trifluoromethyl substituents can be strategically employed to modulate the binding affinity and selectivity of these inhibitors for their target kinases, potentially leading to more potent and less toxic anticancer drugs.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of cell surface receptors that are important targets for a wide range of therapeutic areas, including neuroscience, cardiovascular disease, and metabolic disorders. The diverse chemical space that can be explored starting from this compound provides a platform for the discovery of novel ligands that can modulate the activity of specific GPCRs.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this versatile building block.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and acidified with a suitable acid (e.g., 1N HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

General Procedure for the Reduction of the Nitro Group

To a solution of this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate is added a catalyst, typically 10% palladium on carbon (Pd/C). The reaction mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the desired 3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid. Alternatively, reducing agents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid (e.g., HCl or acetic acid) can also be employed.

Conclusion

This compound represents a powerful and versatile tool for medicinal chemists. Its unique combination of reactive functional groups and the presence of the beneficial trifluoromethyl moiety provides a solid foundation for the exploration of novel chemical entities with significant therapeutic potential. The research areas outlined in this guide offer a starting point for the development of next-generation drugs targeting a wide range of diseases. Continued investigation into the synthetic utility and biological applications of this compound is poised to yield significant advances in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a trifluoromethyl group, offers several strategic advantages. The trifluoromethyl group is a well-established bioisostere for other functionalities and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] The fluorine atom can modulate the electronic properties of the molecule and participate in favorable interactions with biological targets.[2] The nitro group serves as a versatile synthetic handle, most commonly for reduction to an aniline, which is a crucial intermediate in the synthesis of many classes of bioactive compounds, particularly kinase inhibitors.[3][4]

This document provides detailed application notes on the use of this compound as a precursor for the synthesis of kinase inhibitors, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target. It includes hypothetical but representative experimental protocols for key synthetic transformations and quantitative data for analogous compounds.

Application: Synthesis of a Kinase Inhibitor Intermediate

A primary application of this compound is its conversion to 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid. This transformation is a critical step, as the resulting aniline derivative is a key component in the construction of a wide range of kinase inhibitors. The aniline moiety is often crucial for forming hydrogen bonds with the hinge region of the kinase active site.

The overall synthetic strategy involves a two-step process:

-

Reduction of the nitro group: The nitro group of this compound is selectively reduced to an amine, yielding 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid.

-

Amide coupling: The resulting amino acid is then coupled with a suitable amine to form a benzamide derivative, a common scaffold in many kinase inhibitors.

Quantitative Data

| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |

| QDAU5 | VEGFR-2 | 0.77 | Anti-proliferative | EA.hy926 | [5] |

| Compound 33 | VEGFR-2 | 95.7 | Kinase Assay | N/A | [6] |

| Compound 23j | VEGFR-2 | 3.7 | Kinase Assay | N/A | [7] |

| Sorafenib | VEGFR-2 | 3.12 | Kinase Assay | N/A | [7] |

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid (Intermediate 2)

This protocol describes the selective reduction of the nitro group of this compound using tin(II) chloride dihydrate, a mild and effective method that is tolerant of other functional groups.[1]

Materials:

-

This compound (1 )

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Absolute Ethanol

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 ) (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

Filter the resulting suspension through a pad of Celite® to remove tin salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid (2 ).

Protocol 2: Synthesis of a Representative Kinase Inhibitor Scaffold (Compound 4)

This protocol details the amide bond formation between the synthesized intermediate 2 and a representative amine (e.g., 4-chloroaniline, 3 ) using HATU as the coupling reagent. HATU is widely used in medicinal chemistry for its efficiency and mild reaction conditions.[8]

Materials:

-

3-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid (2 )

-

4-chloroaniline (3 )

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-fluoro-5-(trifluoromethyl)benzoic acid (2 ) (1.0 eq) and 4-chloroaniline (3 ) (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final amide product (4 ).

Visualizations

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Caption: Simplified VEGFR-2 signaling pathway.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. benchchem.com [benchchem.com]

- 5. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

Application Notes and Protocols: 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound that serves as a key starting material for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of the fluoro, nitro, and trifluoromethyl groups on the benzoic acid core imparts unique reactivity, making it an invaluable building block in medicinal chemistry and materials science. The ortho-positioning of the fluorine and nitro groups facilitates the construction of fused heterocyclic systems, most notably benzimidazoles, which are prominent scaffolds in numerous pharmacologically active agents. This document provides detailed application notes on the utility of this compound and comprehensive, step-by-step protocols for the synthesis of key heterocyclic derivatives.

Introduction: The Strategic Advantage of this compound

The chemical architecture of this compound offers a confluence of reactive sites and modulating groups, making it a prized precursor in synthetic chemistry.

-

Fluorine Atom: The presence of a fluorine atom at the 4-position allows for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many synthetic strategies.

-

Nitro Group: The nitro group at the 3-position is a versatile functional group. It can be readily reduced to an amino group, which is a key step in the formation of various nitrogen-containing heterocycles. Its electron-withdrawing nature also activates the aromatic ring for nucleophilic attack.

-

Trifluoromethyl Group: The trifluoromethyl group at the 5-position significantly influences the electronic properties of the molecule. Its strong electron-withdrawing character enhances the acidity of the carboxylic acid and can impact the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds. This group is known to improve metabolic stability and cell membrane permeability of drug candidates.

-

Carboxylic Acid Group: The carboxylic acid functionality provides a convenient handle for various chemical transformations, including esterification and amidation, allowing for further diversification of the molecular scaffold.

The synergistic interplay of these functionalities makes this compound a powerful tool for the synthesis of complex molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic agents.

Applications in Heterocyclic Synthesis

This compound is a precursor to a variety of heterocyclic scaffolds, primarily through the initial formation of a diamine intermediate.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of substituted benzimidazoles from this compound typically follows a three-step sequence:

-

Esterification: The carboxylic acid is first converted to an ester to protect it during subsequent reaction steps.

-

Nitro Reduction: The nitro group is reduced to an amine, generating a key diamine intermediate.

-

Cyclization: The diamine is then cyclized with a suitable one-carbon source (e.g., an aldehyde or carboxylic acid) to form the benzimidazole ring.

dot

Caption: General synthetic workflow for benzimidazoles.

Synthesis of Quinoxalinones and Benzodiazepinediones

The diamine intermediate derived from this compound can also be utilized to synthesize other important heterocyclic systems.

-

Quinoxalinones: Reaction of the diamine with α-keto acids or their esters leads to the formation of quinoxalinone derivatives.

-

Benzodiazepinediones: Condensation of the diamine with α-ketoesters or β-ketoesters can yield benzodiazepinedione scaffolds, which are present in a number of centrally acting drugs.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a key intermediate and a representative benzimidazole derivative.

Protocol 1: Synthesis of Methyl 4-fluoro-3-nitro-5-(trifluoromethyl)benzoate

This protocol describes the esterification of the starting material.

Materials:

-

This compound

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Add anhydrous methanol (5.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for an additional 16 hours.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 4-fluoro-3-nitro-5-(trifluoromethyl)benzoate.

Protocol 2: Synthesis of a 2-Substituted-5-fluoro-7-(trifluoromethyl)-1H-benzo[d]imidazole

This protocol outlines the reduction of the nitro group and subsequent cyclization to form a benzimidazole.

Materials:

-

Methyl 4-fluoro-3-nitro-5-(trifluoromethyl)benzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Aromatic aldehyde (e.g., benzaldehyde)